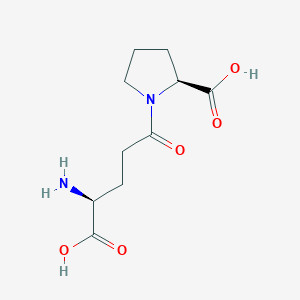
gamma-Glutamylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Glutamylproline is a dipeptide composed of gamma-glutamate and proline. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives
Méthodes De Préparation
Gamma-Glutamylproline can be synthesized through enzymatic reactions involving gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl moiety from donor substrates, such as glutathione or glutamine, to an acceptor substrate, which can be water (hydrolysis) or other amino acids/small peptides (transpeptidation) . Industrial production methods often involve the heterologous expression of bacterial gamma-glutamyl transpeptidase in hosts like Escherichia coli and Bacillus subtilis .
Analyse Des Réactions Chimiques
Gamma-Glutamylproline undergoes various chemical reactions, including hydrolysis and transpeptidation. The enzymatic reactions catalyzed by gamma-glutamyl transpeptidase involve the cleavage of the gamma-glutamyl linkage and the transfer of the gamma-glutamyl moiety to other amino acids or short peptides . Common reagents used in these reactions include glutathione and glutamine. The major products formed from these reactions are gamma-glutamyl amino acids and peptides .
Applications De Recherche Scientifique
Gamma-Glutamylproline has several scientific research applications. In chemistry, it is used to study the enzymatic activity of gamma-glutamyl transpeptidase and its role in glutathione metabolism . In biology, it is significant in understanding the proteolytic breakdown of proteins and the formation of dipeptides . In medicine, this compound is studied for its potential role in antioxidant defense, detoxification, and inflammation processes . Additionally, it has applications in the food and pharmaceutical industries due to its broad substrate specificity .
Mécanisme D'action
The mechanism of action of gamma-glutamylproline involves its enzymatic formation and breakdown. Gamma-glutamyl transpeptidase catalyzes the transfer of the gamma-glutamyl moiety to proline, forming this compound . This enzyme is involved in the glutathione metabolism pathway, where it plays a critical role in the hydrolysis of gamma-glutamyl bonds and the transfer of the gamma-glutamyl group to amino acids or peptides . The molecular targets and pathways involved include the gamma-glutamyl cycle and the antioxidant defense system .
Comparaison Avec Des Composés Similaires
Gamma-Glutamylproline is unique compared to other similar compounds due to its specific structure and enzymatic formation. Similar compounds include other gamma-glutamyl amino acids and peptides, such as gamma-glutamylcysteine and gamma-glutamylglutamine . These compounds also play roles in glutathione metabolism and have similar enzymatic pathways . this compound is distinct in its formation from proline and its specific biological functions .
Propriétés
Numéro CAS |
53411-63-5 |
|---|---|
Formule moléculaire |
C10H16N2O5 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(2S)-1-[(4S)-4-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16N2O5/c11-6(9(14)15)3-4-8(13)12-5-1-2-7(12)10(16)17/h6-7H,1-5,11H2,(H,14,15)(H,16,17)/t6-,7-/m0/s1 |
Clé InChI |
VBCZKAGVUKCANO-BQBZGAKWSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CC[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CCC(C(=O)O)N)C(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)
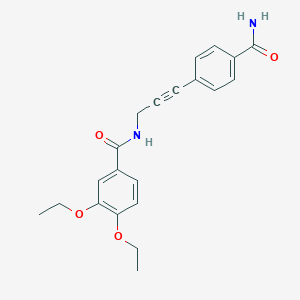
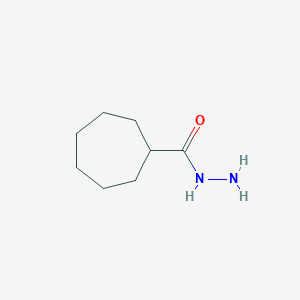
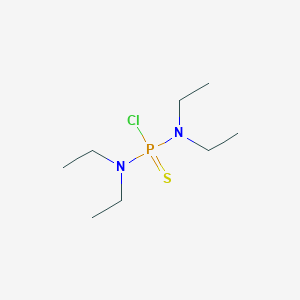
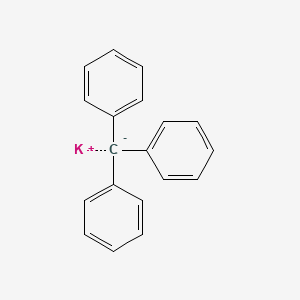
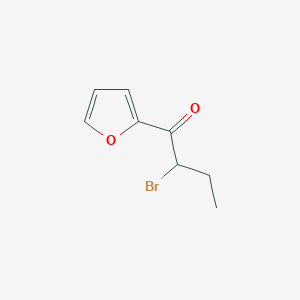
![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)
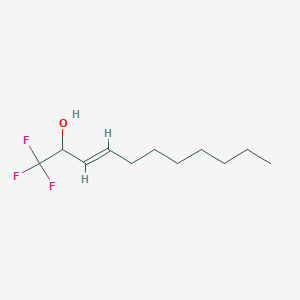
![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
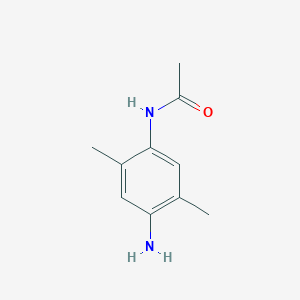
![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
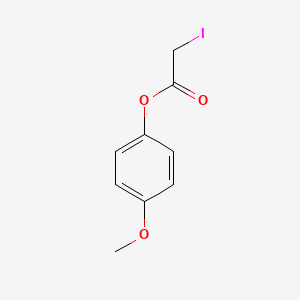
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
